molecular formula C12H5ClN2O B12816883 2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12816883
M. Wt: 228.63 g/mol
InChI Key: BZOWNYXKILZOLC-UHFFFAOYSA-N
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Description

2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes a chloro-substituted indanone moiety linked to a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-chloro-2,3-dihydro-1H-inden-3-one with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

    Organic Electronics: The compound is used as an electron acceptor in organic photovoltaic devices and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile depends on its application. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, its mechanism involves interactions with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

2-(7-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the chloro substituent, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are required, such as in organic electronics and materials science.

Properties

Molecular Formula

C12H5ClN2O

Molecular Weight

228.63 g/mol

IUPAC Name

2-(7-chloro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5ClN2O/c13-10-3-1-2-8-11(16)4-9(12(8)10)7(5-14)6-15/h1-3H,4H2

InChI Key

BZOWNYXKILZOLC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

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